molecular formula C11H14ClN3O2 B187740 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine CAS No. 500210-07-1

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine

Cat. No.: B187740
CAS No.: 500210-07-1
M. Wt: 255.7 g/mol
InChI Key: NECMVUPTUANASG-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-chloro-6-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Substitution: The piperazine ring can undergo alkylation or acylation reactions to introduce additional substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Amino-6-chlorophenyl)-3-methylpiperazine, while substitution of the chloro group can yield various derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical products. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine can be compared with other similar compounds, such as:

    2-Chloro-6-nitrophenol: This compound shares the chloro and nitro groups on the phenyl ring but lacks the piperazine ring. It is used in different chemical reactions and has distinct applications.

    (2-Chloro-6-nitrophenyl)methanamine hydrochloride: This compound has a similar structure but with a methanamine group instead of a piperazine ring. It is used in different research contexts and has unique properties.

The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17/h2-4,8,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECMVUPTUANASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377936
Record name 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500210-07-1
Record name 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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